molecular formula C14H19F2N B7973000 Benzyl[(4,4-difluorocyclohexyl)methyl]amine

Benzyl[(4,4-difluorocyclohexyl)methyl]amine

Cat. No.: B7973000
M. Wt: 239.30 g/mol
InChI Key: MVRNARUWJARBEQ-UHFFFAOYSA-N
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Description

Benzyl[(4,4-difluorocyclohexyl)methyl]amine is an organic compound with the molecular formula C14H19F2N. This compound features a benzyl group attached to a cyclohexyl ring that is substituted with two fluorine atoms at the 4-position and a methylamine group. The presence of fluorine atoms in the cyclohexyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(4,4-difluorocyclohexyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4,4-difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.

    Reductive Amination: The 4,4-difluorocyclohexanone is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4,4-difluorocyclohexyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or cyclohexyl derivatives.

Scientific Research Applications

Benzyl[(4,4-difluorocyclohexyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(4,4-difluorocyclohexyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexylamine: A simpler analog without the benzyl group.

    Benzylamine: Lacks the difluorocyclohexyl moiety.

    Cyclohexylamine: Does not contain fluorine atoms.

Uniqueness

Benzyl[(4,4-difluorocyclohexyl)methyl]amine is unique due to the presence of both the benzyl and difluorocyclohexyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-benzyl-1-(4,4-difluorocyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c15-14(16)8-6-13(7-9-14)11-17-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNARUWJARBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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